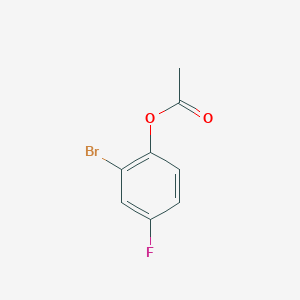

2-Bromo-4-fluorophenyl acetate

Description

Contextualization of Substituted Phenyl Acetates as Key Intermediates

Substituted phenyl acetates are widely recognized as pivotal intermediates in organic synthesis. The ester functionality can be readily hydrolyzed to the corresponding phenol (B47542), a versatile precursor for numerous transformations. Furthermore, the acetate (B1210297) group can influence the reactivity of the aromatic ring and serve as a protecting group. The presence of substituents on the phenyl ring further enhances their synthetic utility, allowing for regioselective reactions and the introduction of additional functional groups. Phenyl acetate itself exhibits reactivity at the ester bond, making it susceptible to nucleophilic attack, which can lead to hydrolysis or transesterification reactions. scbt.com The aromatic structure of phenyl acetate enhances its stability and influences its reactivity in organic solvents. scbt.com

Halogenated phenyl acetates, in particular, are valuable precursors for a variety of organic compounds. The carbon-halogen bond can be selectively cleaved and replaced, providing a handle for introducing other atoms or molecular fragments. acs.org This makes them indispensable in the construction of complex molecular architectures, including those found in pharmaceuticals and agrochemicals. For instance, ethyl 2-(2-bromo-4-fluorophenyl)acetate is a key intermediate in the synthesis of various biologically active molecules.

Overview of Bromine and Fluorine Substituents in Aromatic Systems for Chemical Research

The presence of both bromine and fluorine atoms on the same aromatic ring, as seen in 2-Bromo-4-fluorophenyl acetate, imparts a unique set of properties to the molecule. Bromine, being a larger and more polarizable halogen, is an excellent leaving group in nucleophilic substitution reactions and a key participant in various cross-coupling reactions. innospk.com Its introduction into an aromatic ring is typically achieved through electrophilic aromatic substitution, often requiring a Lewis acid catalyst to activate the bromine molecule. libretexts.org

Fluorine, on the other hand, is the most electronegative element and its presence can significantly alter the electronic properties of the aromatic ring. stackexchange.com It is known to enhance the metabolic stability of drug molecules and can influence their binding affinity to biological targets. chemimpex.com Direct fluorination of aromatic rings is often too reactive and difficult to control, necessitating the use of specialized fluorinating agents. pressbooks.pub In the context of nucleophilic aromatic substitution (SNAr) reactions, a fluorine substituent can surprisingly increase the reaction rate, a phenomenon attributed to its strong electron-withdrawing inductive effect which stabilizes the intermediate Meisenheimer complex. stackexchange.commasterorganicchemistry.com This effect often outweighs its poor leaving group ability. stackexchange.com

The combination of a bromo and a fluoro substituent on a phenyl ring, therefore, offers a dual functionality. The bromine atom can serve as a site for cross-coupling reactions, while the fluorine atom can modulate the reactivity of the ring and confer desirable properties to the final product.

Fundamental Research Questions Surrounding this compound

The unique structural features of this compound raise several fundamental research questions that drive its investigation in organic chemistry:

Reactivity and Regioselectivity: How do the ortho-bromo and para-fluoro substituents on the phenyl acetate core influence the reactivity and regioselectivity of various chemical transformations? The interplay between the inductive and resonance effects of these two different halogens, in conjunction with the activating/deactivating nature of the acetate group, presents a complex system for studying reaction mechanisms.

Synthetic Utility: What new synthetic methodologies can be developed utilizing this compound as a key building block? Its potential in multicomponent reactions, cascade sequences, and the synthesis of novel heterocyclic systems remains an active area of exploration. For example, related compounds like 2'-Bromo-4'-fluoroacetophenone are crucial intermediates in the synthesis of pharmaceuticals like Flurbiprofen and pyrethroid insecticides. innospk.com

Structure-Property Relationships: How does the specific substitution pattern of this compound affect the physicochemical and biological properties of its derivatives? Understanding these relationships is crucial for the rational design of new molecules with desired functions, particularly in the fields of medicinal chemistry and materials science. The presence of a fluorine atom, for example, can enhance lipophilicity, which is a valuable property in the design of imaging and diagnostic agents. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-fluorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-5(11)12-8-3-2-6(10)4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIWSSICZXCQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400684 | |

| Record name | 2-Bromo-4-fluorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-44-9 | |

| Record name | 2-Bromo-4-fluorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Bromo 4 Fluorophenyl Acetate

Established Synthetic Routes for 2-Bromo-4-fluorophenyl Acetate (B1210297)

Traditional methods for synthesizing 2-Bromo-4-fluorophenyl acetate rely on well-understood reactions, primarily involving direct functionalization of precursors or the strategic bromination of substituted aromatic rings.

The most direct and common method for the preparation of this compound is the esterification of its corresponding phenolic precursor, 2-bromo-4-fluorophenol (B1268413). This reaction, a standard O-acetylation, typically involves treating the phenol (B47542) with an acetylating agent.

A widely reported analogous method for a similar compound, 3-bromo-5-fluorophenyl acetate, involves reacting the corresponding phenol with acetic anhydride (B1165640). A base, such as pyridine, is often used as a catalyst and to neutralize the acetic acid byproduct, which helps to drive the reaction to completion. The reaction is typically carried out in an inert solvent like dichloromethane.

Table 1: Typical Conditions for Direct Acetylation of Halogenated Phenols

| Reactant | Reagent | Catalyst/Base | Solvent | General Conditions |

| 2-Bromo-4-fluorophenol | Acetic Anhydride or Acetyl Chloride | Pyridine or other amine base | Dichloromethane, Chloroform | Room temperature to reflux, 2-6 hours |

An alternative strategy involves introducing the bromine atom onto a pre-existing fluorophenyl acetate molecule, specifically 4-fluorophenyl acetate. This approach relies on electrophilic aromatic substitution, where the acetyl group (-OAc) of the ester acts as an ortho-, para-directing group. Since the para position is already occupied by fluorine, the bromination is directed to one of the ortho positions.

While direct bromination of 4-fluorophenyl acetate is plausible, a more extensively documented analogous reaction is the bromination of 4-fluoroacetanilide (B1213217). google.com In this process, 4-fluoroacetanilide is treated with a brominating agent, such as molecular bromine (Br₂), often in a solvent like acetic acid. google.comgoogle.com The strong activating and ortho-directing nature of the acetamido group facilitates regioselective bromination at the 2-position. The resulting 2-bromo-4-fluoroacetanilide can then be converted to the target compound, although this requires subsequent hydrolysis and re-acetylation steps.

A multi-step synthesis starting from more fundamental precursors provides another established route. This pathway often begins with p-fluoroaniline. The synthesis proceeds through several key transformations:

Acetylation: p-Fluoroaniline is first protected by acetylation with acetic anhydride to form p-fluoroacetanilide. This step is crucial as the acetamido group is a stronger directing group than the simple amino group and protects it from oxidation during bromination. google.comgoogle.com

Bromination: The intermediate, p-fluoroacetanilide, is then brominated. The reaction typically uses bromine in acetic acid, sometimes with the addition of hydrogen peroxide, to yield 2-bromo-4-fluoroacetanilide. google.comgoogle.comgoogle.com

Hydrolysis: The acetamido group of 2-bromo-4-fluoroacetanilide is hydrolyzed back to an amino group under acidic or basic conditions to give 2-bromo-4-fluoroaniline (B89589).

Diazotization and Hydrolysis: The resulting 2-bromo-4-fluoroaniline is converted into a diazonium salt using a reagent like nitrosyl sulfuric acid, which is then hydrolyzed to produce the key precursor, 2-bromo-4-fluorophenol.

Final Acetylation: The 2-bromo-4-fluorophenol is then acetylated as described in section 2.1.1 to yield the final product, this compound.

Novel and Green Chemistry Approaches in this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more efficient, cost-effective, and environmentally friendly methods. These "green" approaches aim to reduce waste, avoid hazardous materials, and improve atom economy.

Innovations in catalysis have been applied to the synthetic steps leading to this compound, particularly in the bromination stage. One significant development is the use of hydrobromic acid (HBr) in combination with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to replace elemental bromine. google.com This in situ generation of bromine offers several advantages:

Improved Safety: It avoids the handling and transport of highly corrosive and hazardous molecular bromine.

Higher Atom Economy: It reduces the formation of dibromo byproducts, leading to a higher yield of the desired 2-bromo-4-fluoroacetanilide intermediate and reducing waste. google.com

For related transformations, Lewis acid catalysts like aluminum chloride (AlCl₃) have been used to enhance the regioselectivity of bromination on similar aromatic ketones. Furthermore, palladium catalysts are extensively used in cross-coupling reactions (like Suzuki and Heck reactions) involving bromo-fluoro-aromatic compounds, highlighting the utility of advanced catalytic systems in manipulating such molecules, even if not for the direct synthesis of the acetate ester itself. thieme-connect.comgoogle.com

Table 2: Comparison of Bromination Methods for 4-Fluoroacetanilide

| Method | Brominating Agent | Key Advantages | Reference |

| Traditional | Molecular Bromine (Br₂) | Well-established, straightforward | google.com |

| Green/Catalytic | HBr + H₂O₂ | Improved atom economy, reduced byproducts, safer | google.com |

A key goal of green chemistry is to minimize or eliminate the use of volatile and hazardous organic solvents. Research has explored alternative reaction media and solvent-free conditions for steps relevant to the synthesis of this compound.

For instance, a patented method describes carrying out the initial acetylation of p-fluoroaniline with acetic anhydride in the absence of a solvent. google.com This approach simplifies the workup, as the acetic acid byproduct can be removed by distillation, and reduces the generation of solvent waste. google.com

While not reported specifically for this compound, related syntheses have successfully employed green solvents. The use of polyethylene (B3416737) glycol (PEG-400) in water has been shown to be an effective medium for reactions involving similar α-bromo aralkyl ketones. ambeed.com Additionally, ionic liquids have been investigated as recyclable solvent-catalyst systems for related acetalization reactions, demonstrating potential applicability for greener esterification processes. smolecule.com These examples point towards promising future directions for the sustainable synthesis of this compound.

Flow Chemistry Applications in Continuous Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of this compound, primarily through enhanced reaction control, improved safety, and potential for scalability. The acetylation of phenols, the key reaction for producing this compound, has been successfully adapted to continuous-flow systems. akjournals.comdigitellinc.com

One notable approach involves the use of a tungstosilicic acid-supported silica (B1680970) monolith reactor. akjournals.comresearchgate.net In such a system, a solution of the phenol (in this case, 2-bromo-4-fluorophenol) and an acetylating agent like acetic anhydride are passed through the heated monolith. The solid acid catalyst facilitates the esterification reaction. This method allows for excellent yields at room temperature with short residence times. akjournals.comresearchgate.net A key advantage of this monolithic reactor is its scalability; the production output can be increased by simply using a larger diameter monolith without altering the optimized reaction conditions. akjournals.com

Another green and sustainable continuous-flow protocol for the acylation of phenols utilizes methanesulfonic acid (MSA) as a homogeneous catalyst. digitellinc.com This approach is metal-free and employs a biodegradable acid. digitellinc.com The reaction of a phenol with an acylating agent in the presence of MSA under continuous flow can proceed under mild conditions. digitellinc.com This methodology has been shown to be compatible with a variety of phenols and could be applied to the continuous synthesis of this compound. digitellinc.com

Flow chemistry also allows for precise control over reaction parameters such as temperature and mixing, which is crucial for optimizing the yield and purity of the final product. The ability to rapidly screen different conditions makes flow systems ideal for the optimization studies discussed in the following sections.

Optimization of Reaction Parameters for Yield and Purity of this compound

The yield and purity of this compound are highly dependent on the careful control of several reaction parameters during its synthesis from 2-bromo-4-fluorophenol and an acetylating agent, typically acetic anhydride.

Temperature and Pressure Effects

Temperature plays a critical role in the esterification of phenols. Generally, increasing the reaction temperature can increase the reaction rate. researchgate.netresearchgate.net However, for the acetylation of phenols, excessively high temperatures can lead to side reactions, such as the Fries rearrangement, which would decrease the yield of the desired phenyl acetate and complicate purification. The optimal temperature for the synthesis of this compound would need to be determined experimentally, balancing reaction rate with selectivity. In many reported acetylations of phenols, reactions are effectively carried out at temperatures ranging from room temperature to around 60-110 °C. mdpi.comwikipedia.org

Pressure is not typically a critical parameter for this type of liquid-phase reaction unless volatile reagents are used at temperatures above their boiling points. In a continuous-flow setup, pressure can be used to maintain the solvent in a liquid state at higher temperatures, potentially accelerating the reaction.

Table 1: Illustrative Effect of Temperature on the Yield of this compound

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 25 (Room Temp) | 12 | 75 | 98 |

| 50 | 6 | 88 | 97 |

| 80 | 3 | 95 | 94 |

| 110 | 1.5 | 92 | 85 |

Note: This table is illustrative and based on general principles of phenol acetylation. Actual values would need to be determined experimentally.

Reagent Stoichiometry and Addition Sequences

The stoichiometry of the reagents, specifically the ratio of the acetylating agent (e.g., acetic anhydride) to 2-bromo-4-fluorophenol, is a key factor in maximizing the conversion of the starting material. Using a slight excess of the acetylating agent can help to drive the reaction to completion. google.com However, a large excess should be avoided as it can complicate the work-up and purification of the product and is not economically favorable.

The sequence of reagent addition can also be important. In a batch process, it is common to add the acetylating agent to a mixture of the phenol and the catalyst. In a continuous-flow system, the reagents are typically mixed just before entering the reactor. For reactions that are highly exothermic, a slow, controlled addition of one reagent to the other is crucial to manage the reaction temperature.

Table 3: Illustrative Effect of Acetic Anhydride Stoichiometry on the Yield of this compound

| Molar Ratio (Acetic Anhydride : Phenol) | Reaction Time (h) | Yield (%) |

| 1.0 : 1.0 | 6 | 85 |

| 1.1 : 1.0 | 5 | 94 |

| 1.5 : 1.0 | 5 | 96 |

| 2.0 : 1.0 | 5 | 96 |

Note: This table is illustrative, demonstrating that a slight excess of the acetylating agent is often optimal.

Iii. Chemical Transformations and Reactivity Profiling of 2 Bromo 4 Fluorophenyl Acetate

Reactions Involving the Bromine Substituent

The carbon-bromine bond on the aromatic ring is a key site for a variety of synthetic transformations, making the compound a valuable intermediate. The electron-deficient nature of the phenyl ring, enhanced by the fluorine and acetate (B1210297) groups, renders the bromine atom susceptible to oxidative addition in catalytic cycles and substitution by strong nucleophiles.

Nucleophilic Substitution Reactions at the Bromine Center

While aryl halides are generally less reactive towards nucleophilic aromatic substitution than alkyl halides, the bromine atom in 2-bromo-4-fluorophenyl acetate can be displaced by various nucleophiles, often under specific reaction conditions such as the use of a catalyst or strong bases. Common nucleophiles that can participate in these reactions include amines, thiols, and alkoxides. The reactivity is facilitated by the electrophilic character of the carbon atom attached to the bromine. smolecule.com These reactions lead to the formation of a diverse range of substituted 4-fluorophenyl acetate derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. The this compound molecule is well-suited for such reactions, serving as a versatile building block in organic synthesis. innospk.comchemicalbook.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. tcichemicals.com It is a widely used method for forming biaryl structures. The 2-bromo-4-fluorophenyl moiety can be coupled with various aryl or vinyl boronic acids to yield complex molecular architectures. The electron-withdrawing nature of the substituents on the phenyl ring can enhance the rate of the initial oxidative addition step to the palladium(0) catalyst.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Aryl-substituted 4-fluorophenyl acetate |

| This compound | Vinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Vinyl-substituted 4-fluorophenyl acetate |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction forms a new carbon-carbon bond at the site of the bromine atom, introducing an alkenyl substituent. The reaction typically proceeds through a catalytic cycle involving oxidative addition, alkene insertion, and β-hydride elimination. nih.gov Substrates like this compound are effective electrophiles in this process.

Sonogashira Coupling: This coupling reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. nih.gov It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. libretexts.orgmdpi.com This method is highly efficient for the synthesis of aryl-alkyne structures. The reaction is tolerant of many functional groups, making it applicable to complex molecules. nih.gov

| Reaction Type | Alkene/Alkyne Partner | Catalyst System | Base | Solvent | Product Class |

|---|---|---|---|---|---|

| Heck | Methyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | Methyl (E)-3-(2-acetoxy-5-fluorophenyl)acrylate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 2-(Phenylethynyl)-4-fluorophenyl acetate |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine (primary or secondary). researchgate.netresearchgate.net It requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base like sodium tert-butoxide. rsc.org This transformation is a key method for synthesizing arylamines from aryl halides and is widely used in the pharmaceutical industry. rsc.org

Grignard Reagent Formation and Subsequent Transformations

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an anhydrous ether solvent. mnstate.edu For 1-bromo-4-fluorobenzene, the Grignard reagent (4-fluorophenylmagnesium bromide) can be formed by inserting magnesium into the more labile carbon-bromine bond over the stronger carbon-fluorine bond. wisc.eduacs.org

However, attempting to form a Grignard reagent from this compound is problematic. The ester functional group is highly reactive towards the strongly nucleophilic and basic Grignard reagent. mnstate.edu If a Grignard molecule were to form, it would immediately react with the ester carbonyl of a starting material molecule, leading to a complex mixture of products, primarily tertiary alcohols resulting from double addition. Therefore, direct Grignard reagent formation is generally incompatible with the presence of the acetate ester moiety. For transformations requiring a Grignard-like nucleophile, the ester group would need to be protected or the synthetic route redesigned.

Reactivity at the Acetate Ester Moiety

The acetate ester group is another reactive center in the molecule, susceptible to transformations common to esters, such as hydrolysis and reactions at the carbonyl carbon.

Hydrolysis and Transesterification Reactions

Hydrolysis: Like other esters, this compound can undergo hydrolysis to yield its constituent phenol (B47542) and acetic acid. This reaction can be catalyzed by either acid or, more commonly, a base (saponification). Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in an aqueous or mixed solvent system, is typically irreversible and proceeds to completion, forming the sodium salt of 2-bromo-4-fluorophenol (B1268413). Subsequent acidification protonates the phenoxide to give the free phenol.

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst, resulting in the exchange of the acetyl group for a different alkoxy group from the reacting alcohol. For instance, reacting this compound with a large excess of methanol (B129727) under acidic conditions (e.g., sulfuric acid) would lead to the formation of methyl acetate and 2-bromo-4-fluorophenol. A related transesterification can occur between an acid and an ester, as seen in the reaction of 2-bromo-2-(4-chlorophenyl)acetic acid with methyl acetate, catalyzed by titanium tetrachloride.

Reactions at the Carbonyl Group

The carbonyl carbon of the acetate group is electrophilic and can be attacked by strong nucleophiles. Besides the hydroxide ion (in hydrolysis), other nucleophiles like organometallic reagents can react here. For example, the addition of a Grignard reagent (e.g., methylmagnesium bromide) would lead to nucleophilic acyl substitution. However, the initial product, a ketone, is more reactive than the starting ester towards the Grignard reagent, leading to a second addition to form a tertiary alcohol.

Reduction of the ester group is also a possible transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester. However, this would typically reduce the ester to ethanol (B145695) and also cleave the phenyl ester bond to yield 2-bromo-4-fluorophenol after workup.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is substituted with two halogen atoms and an acetoxy group, which dictates its behavior in aromatic substitution reactions. The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic attack but can facilitate nucleophilic substitution.

In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents determine the position of the incoming electrophile. Both the bromine and fluorine atoms are ortho-, para-directing groups. masterorganicchemistry.com However, they are also deactivating due to their strong inductive electron-withdrawing effect (-I), which is only partially offset by their resonance electron-donating effect (+R). masterorganicchemistry.com The acetoxy group (-OAc) is an activating, ortho-, para-directing group.

The combined influence of these three groups on the regioselectivity of EAS is complex. The potential sites for electrophilic attack are C3, C5, and C6. The directing effects of the substituents are summarized below.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |

| -OCOCH₃ | C1 | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para |

| -Br | C2 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -F | C4 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

In nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups is essential to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org The fluorine and bromine atoms serve this purpose. Nucleophilic attack is favored at the carbon atoms bearing the leaving group, typically a halogen. The reactivity order in SNAr is often F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the C-X bond cleavage. masterorganicchemistry.com Therefore, a nucleophile could potentially displace the fluorine or bromine atom.

Electrophilic Aromatic Substitution (EAS): The mechanism involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. masterorganicchemistry.com The rate-determining step is the formation of this intermediate. masterorganicchemistry.com The presence of the deactivating halogens slows this step down. A subsequent deprotonation step restores the aromaticity of the ring.

Nucleophilic Aromatic Substitution (SNAr): This reaction typically proceeds via an addition-elimination mechanism. masterorganicchemistry.commasterorganicchemistry.com

Addition: A nucleophile attacks the carbon atom bearing a leaving group (in this case, Br or F), forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the ortho and para positions, and is further stabilized by the electron-withdrawing halogen substituents.

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

For this compound, nucleophilic attack could occur at C2 (displacing bromide) or C4 (displacing fluoride). The position of attack and the leaving group preference would depend on the specific nucleophile and reaction conditions.

Derivatization and Functionalization Strategies for this compound

The functional groups on this compound provide multiple handles for further chemical modification, allowing for its use as a building block in the synthesis of more complex molecules. chemimpex.com

Several strategies can be employed to introduce new functionalities onto the molecule:

Hydrolysis of the Ester: The acetate group can be easily hydrolyzed under acidic or basic conditions to yield 2-bromo-4-fluorophenol. This phenol can then undergo various reactions, such as etherification or conversion to a triflate for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent handle for transition metal-catalyzed reactions. It can readily participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to form new carbon-carbon or carbon-heteroatom bonds at the C2 position. These reactions are fundamental in pharmaceutical and materials science for constructing complex molecular architectures.

Nucleophilic Substitution: As discussed, the bromine or fluorine atom can be displaced by strong nucleophiles (e.g., amines, thiols, alkoxides) via an SNAr mechanism to introduce a variety of functional groups.

This compound serves as a precursor for a variety of advanced molecular structures. Its derivatives are valuable in medicinal chemistry and materials science. chemshuttle.com

Synthesis of Heterocycles: The functional groups can be used to construct fused heterocyclic systems. For example, the phenol obtained after hydrolysis can be a starting point for the synthesis of benzofurans or other oxygen-containing heterocycles.

Building Block for Bioactive Molecules: Halogenated aromatic compounds are common motifs in pharmaceuticals and agrochemicals. chemimpex.com The bromine and fluorine atoms can enhance metabolic stability or act as key binding elements with biological targets. By using the derivatization strategies mentioned above, this compound can be incorporated into larger molecules designed as enzyme inhibitors or receptor modulators. For instance, related bromo-fluorophenyl derivatives are used in the synthesis of compounds with potential anticancer or antimicrobial properties. mdpi.com

The following table summarizes potential derivatization reactions for this compound:

| Reaction Type | Reagent/Catalyst | Functional Group Modified | Product Type |

| Ester Hydrolysis | NaOH or HCl (aq) | Acetate | Phenol |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Bromine | Biaryl |

| Heck Coupling | Alkene, Pd catalyst, Base | Bromine | Substituted Alkene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Bromine | Aryl Alkyne |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Bromine | Aryl Amine |

| Nucleophilic Substitution | NaOCH₃ | Bromine/Fluorine | Methoxy-substituted Phenyl Acetate |

Iv. Advanced Spectroscopic and Structural Elucidation Techniques for 2 Bromo 4 Fluorophenyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural elucidation of 2-Bromo-4-fluorophenyl acetate (B1210297) in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the spatial relationships between atoms.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. However, for a complex substitution pattern like that in 2-Bromo-4-fluorophenyl acetate, 2D NMR techniques are indispensable for definitive assignments. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton spin couplings. princeton.edu For this compound, COSY spectra would reveal correlations between adjacent protons on the aromatic ring, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It allows for the unambiguous assignment of the carbon atom attached to each proton in the molecule. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to three bonds. princeton.eduyoutube.com HMBC is crucial for identifying quaternary carbons and for linking different fragments of the molecule, such as the acetyl group to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.edu NOESY can help in determining the preferred conformation of the molecule in solution.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| H-3 | ~7.3-7.5 | C-1, C-2, C-5 | H-5 | |

| H-5 | ~7.1-7.3 | C-1, C-3, C-4 | H-3, H-6 | |

| H-6 | ~7.0-7.2 | C-2, C-4 | H-5 | |

| Acetyl-CH₃ | ~2.3 | Carbonyl-C | - | |

| C-1 | - | ~148-150 | - | - |

| C-2 | - | ~118-120 | - | - |

| C-3 | ~7.3-7.5 | ~120-122 | - | - |

| C-4 | - | ~160-162 (d, ¹JCF) | - | - |

| C-5 | ~7.1-7.3 | ~115-117 (d, ²JCF) | - | - |

| C-6 | ~7.0-7.2 | ~128-130 (d, ³JCF) | - | - |

| Carbonyl-C | - | ~168-170 | - | - |

| Acetyl-C | ~2.3 | ~20-22 | - | - |

Note: Chemical shift values are approximate and can vary depending on the solvent and experimental conditions. 'd' denotes a doublet due to fluorine coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.orgaiinmr.com Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. biophysics.orghuji.ac.il For this compound, the ¹⁹F NMR spectrum would show a single resonance, and its chemical shift would be indicative of the electronic environment around the fluorine atom on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and neighboring protons (¹H-¹⁹F coupling) can provide additional structural information. huji.ac.il

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₆BrFO₂), HRMS would provide an accurate mass measurement consistent with its monoisotopic mass of 231.9535 g/mol . epa.gov This level of accuracy allows for the unambiguous validation of the molecular formula.

In addition to molecular formula confirmation, HRMS coupled with fragmentation techniques (e.g., collision-induced dissociation) can elucidate the fragmentation pathways of the molecule. nih.gov This analysis provides valuable structural information by identifying characteristic fragment ions. For this compound, expected fragmentation patterns would involve the loss of the acetyl group and cleavage of the bromine and fluorine atoms from the aromatic ring.

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact coordinates of each atom in the molecule. This provides precise bond lengths, bond angles, and torsion angles.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net These techniques are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the ester, typically in the range of 1750-1770 cm⁻¹. Other significant peaks would include C-O stretching vibrations and aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for identifying non-polar bonds. The aromatic ring vibrations and the C-Br stretching mode would be observable in the Raman spectrum.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of the experimental spectra. dergipark.org.tr

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1750 - 1770 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-O (Ester) | Stretching | 1000 - 1300 |

| C-F | Stretching | 1000 - 1400 |

| C-Br | Stretching | 500 - 600 |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. iosrjournals.orgresearchgate.net A reverse-phase HPLC method, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, would be suitable for analyzing the purity of this compound. sielc.com The retention time of the compound under specific conditions is a characteristic identifier, and the peak area can be used for quantification.

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components. GC-MS analysis of this compound would yield a chromatogram showing its purity and a mass spectrum of the compound and any impurities present.

These chromatographic methods are crucial for quality control during the synthesis and for the analysis of the compound in various applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation and identification of volatile and semi-volatile compounds such as this compound. The process involves the volatilization of the sample, separation of its components in a gaseous mobile phase through a chromatographic column, followed by detection and structural elucidation by mass spectrometry. brjac.com.br

Detailed Research Findings:

While specific GC-MS studies detailing the complete analysis of this compound are not extensively available in the public domain, the expected behavior and fragmentation can be inferred from the general principles of mass spectrometry for aromatic, halogenated, and ester-containing compounds. libretexts.orgchemguide.co.ukscienceready.com.au

Upon entering the mass spectrometer, the this compound molecule would be ionized, typically by electron ionization (EI), leading to the formation of a molecular ion (M+•). Due to the presence of bromine, this molecular ion peak would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (M+• and M+2•), corresponding to the 79Br and 81Br isotopes. miamioh.edu

The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a veritable fingerprint for the molecule's structure. libretexts.org For this compound, key fragmentation pathways would likely include:

Loss of the acetyl group: A primary fragmentation would be the cleavage of the ester bond, leading to the loss of a ketene (B1206846) molecule (CH2=C=O) or an acetyl radical (•COCH3), resulting in the formation of a stable 2-bromo-4-fluorophenol (B1268413) ion.

Formation of an acylium ion: The acetyl group itself can form a stable acylium ion ([CH3CO]+) at m/z 43, which is often a prominent peak in the mass spectra of acetate esters. libretexts.org

Loss of bromine: The molecule could also lose the bromine atom, leading to a fragment ion corresponding to 4-fluorophenyl acetate.

Aromatic ring fragmentation: Further fragmentation of the aromatic ring structure can also occur, though these fragments are typically of lower intensity.

The retention time of this compound in the gas chromatograph would be dependent on the specific column and temperature program used. However, as a relatively non-polar molecule, it would exhibit moderate retention on a standard non-polar or semi-polar GC column.

Interactive Data Table: Predicted GC-MS Fragmentation of this compound

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

| [C8H6BrFO2]+• (Molecular Ion) | This compound | Initial Ionization |

| [C6H4BrFO]+• | 2-Bromo-4-fluorophenol ion | Loss of ketene (CH2=C=O) |

| [CH3CO]+ | Acylium ion | Cleavage of the ester bond |

| [C8H6FO2]+ | 4-Fluorophenyl acetate ion | Loss of Bromine radical (•Br) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. nih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC-MS analysis. While this compound can be analyzed by GC-MS, LC-MS offers an alternative and complementary method, especially when analyzing complex mixtures or when derivatization is to be avoided.

Detailed Research Findings:

Specific LC-MS application notes or research articles detailing the analysis of this compound are not readily found. However, the principles of LC-MS allow for a clear prediction of how this compound would be analyzed.

In a typical reversed-phase LC-MS setup, this compound would be separated on a C18 column using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). nih.gov The retention of the compound would be influenced by the hydrophobicity of the molecule.

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique used in LC-MS. longdom.org Depending on the mobile phase conditions, this compound could be detected in either positive or negative ion mode. In positive ion mode, it might form adducts with protons ([M+H]+) or other cations present in the mobile phase. In negative ion mode, adduct formation is also possible.

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In this technique, a specific precursor ion (e.g., the molecular ion or a protonated molecule) is selected and subjected to collision-induced dissociation (CID) to generate product ions. This provides a higher degree of specificity and structural information.

Interactive Data Table: Potential LC-MS Analysis Parameters for this compound

| Parameter | Typical Condition |

| Chromatographic Mode | Reversed-Phase HPLC |

| Stationary Phase | C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Ionization Technique | Electrospray Ionization (ESI) |

| Detection Mode | Positive and/or Negative Ion Mode |

| Precursor Ion (for MS/MS) | [M+H]+ or other adducts |

V. Computational and Theoretical Chemistry Investigations of 2 Bromo 4 Fluorophenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electronic structure and the prediction of chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. For 2-bromo-4-fluorophenyl acetate (B1210297), DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to optimize the ground-state geometry. nih.gov These calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.

Furthermore, DFT is used to calculate vibrational frequencies. While raw calculated frequencies often deviate from experimental values, they can be scaled to provide excellent agreement with experimental Infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes. researchgate.net Other ground-state properties, such as dipole moment and polarizability, which are crucial for understanding intermolecular interactions, are also reliably predicted using DFT methods.

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for certain properties. These high-level calculations serve as a benchmark to validate the results obtained from more computationally efficient methods like DFT. For a molecule like 2-bromo-4-fluorophenyl acetate, ab initio calculations would be particularly useful for refining the electronic energy and characterizing electron correlation effects with high precision, ensuring a robust theoretical understanding of the molecule's stability and electronic properties.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the rotatable ester group in this compound gives rise to different possible conformations (rotamers). Conformational analysis aims to identify the most stable arrangement of the atoms in space. Computational studies on analogous compounds, such as 2'-fluoro-substituted acetophenone (B1666503) derivatives, have shown a strong preference for an s-trans conformation, where the carbonyl oxygen is oriented away from the fluorine-substituted ring. acs.org This preference is driven by the minimization of steric and electrostatic repulsion between the electronegative fluorine and oxygen atoms. acs.org It is highly probable that this compound adopts a similar low-energy s-trans conformation.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms and bonds at a given temperature, MD can explore the conformational landscape, revealing the relative stabilities of different conformers and the energy barriers for rotation around the C-O single bond of the ester group. This provides insight into the molecule's flexibility and behavior in different environments, such as various solvents. nih.govrsc.org

Reaction Pathway and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. For this compound, this could involve studying its hydrolysis or its participation in cross-coupling reactions. By calculating the potential energy surface, chemists can identify the transition state—the highest energy point along the reaction coordinate.

The geometry and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate. Methods like DFT can be used to locate transition state structures and verify them through frequency calculations (a true transition state has exactly one imaginary frequency). This modeling provides a detailed, step-by-step view of bond-breaking and bond-forming processes that is often impossible to observe experimentally.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) maps visualize the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactive sites. wolfram.comchemrxiv.org For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the highly electronegative carbonyl oxygen, ester oxygen, and fluorine atoms. researchgate.net These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms of the phenyl ring, indicating sites for potential nucleophilic attack. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO : Represents the outermost electrons and acts as an electron donor. In this compound, the HOMO is likely distributed over the electron-rich phenyl ring and the non-bonding orbitals of the oxygen atoms.

LUMO : Represents the lowest energy site to accept electrons. The LUMO is expected to be localized on the phenyl ring and the carbonyl group, particularly the C=O π* antibonding orbital.

The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive. malayajournal.org This analysis is fundamental for predicting how the molecule will interact in chemical reactions. youtube.comimperial.ac.uk

Table 2: Frontier Molecular Orbital (FMO) Analysis of this compound

| Orbital | Role in Reactions | Predicted Location on Molecule |

|---|---|---|

| HOMO | Electron Donor (Nucleophile) | Phenyl ring, Oxygen atoms |

| LUMO | Electron Acceptor (Electrophile) | Phenyl ring, Carbonyl (C=O) group |

| HOMO-LUMO Gap | Indicator of Reactivity | A moderate gap is expected, indicating moderate stability. |

In Silico Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Spectroscopy : Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, predicted chemical shifts can be obtained. These predicted spectra can be instrumental in assigning peaks in experimental NMR data.

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is a method used to calculate the electronic transitions of a molecule. rsc.org By calculating the energies of the lowest excited states, TD-DFT can predict the absorption wavelengths (λ_max) in the UV-Visible spectrum. This helps in understanding the electronic structure and the nature of the orbitals involved in the electronic transitions.

IR/Raman Spectroscopy : As mentioned in section 5.1.1, DFT calculations provide vibrational frequencies that, after scaling, correlate well with experimental IR and Raman spectra. This computational-experimental comparison allows for a confident assignment of the observed vibrational bands to specific molecular motions, such as C=O stretching, C-F stretching, and aromatic ring vibrations.

This synergy between in silico prediction and experimental measurement is a cornerstone of modern chemical characterization, providing a comprehensive understanding of the molecular properties of this compound.

Investigation of Non-Covalent Interactions and Intermolecular Forces

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of specific computational and theoretical studies on the non-covalent interactions and intermolecular forces of this compound. Techniques such as Hirshfeld surface analysis and non-covalent interaction (NCI) plots, which are instrumental in elucidating the nature and strength of intermolecular contacts within a crystal lattice, have not been reported for this particular compound.

While computational studies are prevalent for understanding molecular structures and interactions, research has not yet been published that specifically details the intermolecular forces governing the crystal packing of this compound. Consequently, there are no available data, such as enrichment ratios from Hirshfeld surface analysis or reduced density gradient plots, to present in tabular or graphical form.

For analogous bromo- and fluoro-substituted phenyl compounds, computational methods have been effectively employed to characterize a variety of non-covalent interactions. iucr.orgnih.govnih.gov These studies often reveal the significant roles of halogen bonding (Br···O, Br···N), hydrogen bonding (C-H···O, C-H···F), and π-π stacking interactions in the supramolecular assembly of these molecules. iucr.orgnih.govnih.gov However, without specific experimental data from a crystal structure determination of this compound, a detailed and accurate analysis of its unique non-covalent interaction landscape remains purely speculative.

Future research, contingent on the successful crystallization and subsequent X-ray diffraction analysis of this compound, would be necessary to generate the foundational data required for such computational investigations. These studies would provide valuable insights into how the interplay of the bromine and fluorine substituents, along with the acetate group, dictates the solid-state architecture of the molecule.

Vi. Role of 2 Bromo 4 Fluorophenyl Acetate As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Frameworks

The 2-bromo-4-fluorophenyl moiety is a valuable scaffold for incorporation into a variety of heterocyclic systems. The acetate (B1210297) group can be readily hydrolyzed to reveal a phenolic hydroxyl group, which can then participate in a range of cyclization and condensation reactions. This positions 2-bromo-4-fluorophenyl acetate as a key precursor for generating substituted heterocycles.

Research into the synthesis of novel nitrogen-containing heterocyclic bromophenols demonstrates the utility of related structures. nih.gov For instance, bromophenol analogues can be modified by introducing functionalities like substituted piperidine, piperazine, and imidazole rings. nih.gov Following a similar synthetic logic, 2-bromo-4-fluorophenol (B1268413), derived from the acetate, can serve as a nucleophile or an electrophile precursor in reactions to form C-N, C-O, or C-S bonds, which are fundamental to the assembly of heterocyclic rings. Palladium-catalyzed reactions, for example, provide a powerful method for constructing such frameworks from aryl halide precursors. amazonaws.comnih.gov The strategic placement of the bromo and fluoro groups on the phenyl ring also influences the reactivity and potential biological activity of the resulting heterocyclic compounds.

Utility in the Construction of Carbon-Rich Architectures via Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime functional group for participation in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds under mild conditions, tolerating a wide range of functional groups. thieme-connect.com This makes the compound an excellent substrate for building complex, carbon-rich molecular architectures.

Prominent cross-coupling reactions utilizing aryl bromides like this compound include the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl structure. thieme-connect.commdpi.com The versatility of this reaction allows for the introduction of a wide array of aryl and vinyl substituents at the 2-position of the 4-fluorophenyl acetate core. nih.gov The development of highly active palladium precatalysts has further expanded the scope to include even challenging substrates, ensuring efficient C-C bond formation. acs.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, creating an aryl-alkyne conjugate. wikipedia.orgorganic-chemistry.org This method is invaluable for synthesizing linear, rigid structures that are often key components of functional materials and complex natural products. jk-sci.comnih.gov The reaction proceeds using a palladium catalyst, often with a copper(I) co-catalyst, and a base. wikipedia.orgjk-sci.com

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki), and reductive elimination. youtube.com The reactivity of the C-Br bond allows these transformations to occur selectively, leaving the C-F and acetate functionalities intact for subsequent modifications.

| Reaction Name | Coupling Partner | Typical Catalyst System | Resulting Structure | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or Aryl-alkene | thieme-connect.com |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Aryl-alkyne | wikipedia.orgjk-sci.com |

| Stille Coupling | Organostannane (R-Sn(Alkyl)₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Biaryl or Aryl-alkene/alkyne | nih.gov |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(0) or Pd(II) catalyst, Base | Aryl-substituted alkene | researchgate.net |

Strategic Intermediate in Diversity-Oriented Synthesis (DOS) for Compound Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules in an efficient manner, starting from a common intermediate. cam.ac.ukrsc.org The goal of DOS is to explore vast regions of chemical space to identify novel bioactive compounds or functional molecules. nih.gov this compound is an ideal intermediate for DOS due to its distinct and orthogonally reactive functional groups.

The synthetic strategy can be designed to exploit this multifunctionality in a divergent approach:

Appendage Diversity via Cross-Coupling: The bromine atom can be subjected to a variety of cross-coupling reactions (Suzuki, Sonogashira, etc.) with a library of coupling partners. This step introduces significant diversity around the aromatic core.

Scaffold Diversity via Phenol (B47542) Chemistry: Subsequent hydrolysis of the acetate group unmasks a phenol. This hydroxyl group can then be used as a handle for a different set of reactions, such as etherification (e.g., Williamson ether synthesis), esterification, or participation in intramolecular cyclizations to create new heterocyclic scaffolds.

Modulation of Properties: The fluorine atom, while generally less reactive, influences the electronic properties of the ring and can participate in nucleophilic aromatic substitution under specific conditions, offering another potential point of diversification.

By systematically applying different reaction sequences to the three functional sites, a single starting material, this compound, can give rise to a large library of compounds with varied molecular skeletons and peripheral substituents, a hallmark of a successful DOS campaign. semanticscholar.orgmdpi.com

Application in the Design and Synthesis of Advanced Organic Materials Precursors

The development of advanced organic materials for electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), relies on the synthesis of highly conjugated molecules and polymers. lbl.govdrpress.org These materials often feature extended π-systems built from aromatic and heterocyclic units. acs.orgfrontiersin.org

This compound serves as a valuable precursor for the building blocks of these materials. Through iterative cross-coupling reactions, particularly Suzuki and Sonogashira couplings, the 2-bromo-4-fluorophenyl unit can be linked to other aromatic or acetylenic moieties. This process systematically extends the π-conjugated system, which is essential for achieving the desired electronic and photophysical properties.

The fluorine substituent plays a critical role in this context. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of the resulting conjugated molecule, which can improve stability (resistance to oxidation) and facilitate electron injection/transport in electronic devices. Therefore, the incorporation of the 4-fluorophenyl unit is a deliberate design choice for tuning the performance of organic electronic materials. The synthesis of precursors for poly(alkylthiophenes) and other conductive polymers often involves the coupling of brominated monomers, highlighting the importance of building blocks like this compound in materials science. researchgate.net

Vii. Future Research Directions and Emerging Opportunities for 2 Bromo 4 Fluorophenyl Acetate

Exploration of Photochemical and Electrochemical Reactivity

The fields of photoredox and electrochemical catalysis offer green and powerful alternatives to traditional thermal methods for chemical bond formation. sigmaaldrich.comelsevierpure.com The application of these techniques to 2-Bromo-4-fluorophenyl acetate (B1210297) is a promising and largely unexplored research avenue. The C–Br bond is susceptible to reduction via single-electron transfer (SET), which can be initiated by a photocatalyst under visible light irradiation or by direct electron transfer at an electrode surface. acs.orgprinceton.edu

Future photochemical research could focus on:

Radical Generation and Trapping: Using photocatalysts like iridium or ruthenium polypyridyl complexes to generate a 2-acetoxy-5-fluorophenyl radical from the C–Br bond. acs.orgacs.org This highly reactive intermediate could then be trapped by various radical acceptors, such as alkenes or alkynes, to form new C–C bonds under mild conditions. acs.org

Dual Photoredox/Transition Metal Catalysis: Combining photoredox catalysis with a transition metal catalyst (e.g., copper or nickel) can enable novel cross-coupling reactions. sigmaaldrich.comnih.gov For 2-Bromo-4-fluorophenyl acetate, this could facilitate couplings with partners that are challenging for traditional palladium catalysis.

Electrochemical approaches provide an alternative, reagent-free method for initiating similar radical-based transformations. elsevierpure.com Opportunities in this area include:

Electrosynthesis of Derivatives: Investigating the controlled-potential reduction of this compound at a cathode to generate the corresponding aryl radical or anion for subsequent reactions.

Alternating Current Electrolysis: Applying alternating current electrolysis could offer improved yields for reactions involving short-lived radical intermediates, a technique that has proven successful in challenging trifluoromethylation reactions. wpmucdn.comresearchgate.net

Integration into Automated and High-Throughput Synthetic Platforms

Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large libraries of compounds. researchgate.net Automated synthesis platforms and high-throughput experimentation (HTE) are essential tools in this process. nih.govchemrxiv.org this compound, as a versatile building block, is an ideal candidate for integration into these workflows.

Future opportunities in this domain include:

Library Synthesis: Using automated synthesizers to perform parallel cross-coupling reactions, nucleophilic aromatic substitutions (if conditions are forcing enough to displace the fluorine), or hydrolysis of the acetate followed by derivatization. synplechem.com This would allow for the rapid generation of a diverse library of 2-bromo-4-fluorophenyl analogues for biological screening or materials characterization.

Reaction Optimization: Employing HTE platforms, which use miniaturized and parallelized reactions, to quickly screen a wide array of catalysts, ligands, bases, and solvents to find the optimal conditions for a desired transformation. chemrxiv.orgpurdue.edu This can dramatically accelerate the development of new synthetic methods involving this compound.

The table below outlines a hypothetical HTE workflow for optimizing a Suzuki coupling reaction with this compound.

| Parameter | Variables to Screen (Example) | Analysis Method |

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | LC-MS, UPLC |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | LC-MS, UPLC |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N | LC-MS, UPLC |

| Solvent | Toluene, Dioxane, DMF, 2-MeTHF | LC-MS, UPLC |

Advanced Theoretical Modeling for Predictive Chemical Design and Process Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting molecular properties, and guiding experimental design. nih.gov Applying these methods to this compound can provide deep insights into its reactivity and help optimize synthetic processes.

Future research directions in theoretical modeling include:

Reaction Mechanism Studies: Using DFT to calculate the transition state energies for various catalytic cycles, such as the oxidative addition of palladium to the C–Br bond. scielo.br This can help explain catalyst selectivity and predict which ligands will be most effective. scielo.brresearchgate.netscielo.br

Predicting Spectroscopic and Electronic Properties: Computing properties like NMR spectra, vibrational frequencies, and frontier molecular orbital (FMO) energies. FMO analysis can reveal the molecule's electrophilic and nucleophilic sites, while molecular electrostatic potential (MEP) maps can visualize regions of charge distribution, offering predictions about intermolecular interactions.

Excited-State Calculations: Employing Time-Dependent DFT (TD-DFT) to model the excited states of this compound. nih.gov This would be crucial for understanding its photochemical reactivity and designing efficient photoredox processes. worktribe.com

| Computational Method | Target Property/Analysis | Potential Insight |

| DFT (e.g., B3LYP/6-311G++) | Geometry Optimization, Transition States | Predicts stable conformers and reaction energy barriers. |

| FMO (HOMO/LUMO) Analysis | Electronic Reactivity | Identifies sites for nucleophilic/electrophilic attack. |

| MEP Analysis | Electrostatic Potential Mapping | Predicts sites for non-covalent interactions (e.g., hydrogen or halogen bonding). |

| TD-DFT | Electronic Transitions, Excited States | Elucidates UV-Vis absorption and potential photochemical pathways. |

Investigation of Solid-State Reactivity and Crystal Engineering Applications

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. researchgate.nethhu.de The halogen atoms (Br, F) and the acetate group in this compound provide multiple sites for engaging in non-covalent interactions such as hydrogen bonds, halogen bonds, and π-stacking. researchoutreach.orgrsc.org Investigating the solid-state chemistry of this compound could lead to the development of new materials with tailored properties.

Promising avenues for future research are:

Crystal Structure Determination: The first and most crucial step is to obtain a single-crystal X-ray diffraction structure of this compound. This would reveal its packing arrangement and the primary intermolecular interactions that govern its crystal lattice.

Co-crystal Formation: Systematically exploring the formation of co-crystals with other molecules (co-formers) that can form predictable hydrogen or halogen bonds. The acetate group's carbonyl oxygen is a strong hydrogen bond acceptor, while the bromine atom is a potential halogen bond donor. This could be used to create novel supramolecular assemblies. researchgate.net

Polymorphism Screening: Investigating whether this compound can exist in different crystalline forms (polymorphs). Different polymorphs can have distinct physical properties, which is of critical importance in fields like pharmaceuticals and electronics.

Solid-State Reactivity: Studying its reactivity in the solid state, which can sometimes proceed with different selectivity compared to solution-phase reactions. Topochemical reactions, where the reactivity is controlled by the crystal packing, could be explored upon UV irradiation, potentially leading to dimerization or polymerization products. researchgate.net

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for characterizing 2-bromo-4-fluorophenyl acetate?

- Methodology : Use a combination of ¹H NMR (to identify acetyl and aromatic protons), ¹³C NMR (for carbonyl and aromatic carbons), ¹⁹F NMR (to confirm fluorine substitution), and IR spectroscopy (to detect ester C=O stretching ~1740 cm⁻¹). Mass spectrometry (ESI or EI) should confirm the molecular ion peak at m/z 233.03 (M⁺) . For crystalline samples, single-crystal X-ray diffraction with SHELXL refinement can resolve structural ambiguities .

Q. What is a standard synthetic route for this compound?

- Methodology : React 2-bromo-4-fluorophenol with acetic anhydride in the presence of a base (e.g., pyridine) or acid catalyst. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Purify via column chromatography or recrystallization. Validate purity using melting point analysis and HPLC .

Q. How can researchers assess the hydrolytic stability of the acetate group under varying pH conditions?

- Methodology : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C. Quantify hydrolysis products (2-bromo-4-fluorophenol and acetic acid) using HPLC-UV or GC-MS . Kinetic modeling (Arrhenius plots) can predict shelf-life .

Advanced Questions

Q. How can contradictory reactivity data in nucleophilic aromatic substitution (NAS) reactions be resolved?

- Methodology :

- Experimental Design : Perform NAS under controlled conditions (solvent polarity, temperature, nucleophile concentration) and monitor intermediates via in situ FTIR or NMR .

- Computational Validation : Compare experimental outcomes with DFT calculations (e.g., Gaussian) to evaluate transition states and electronic effects of bromine/fluorine substituents.

- Statistical Analysis : Use multivariate regression to identify dominant factors (e.g., steric hindrance vs. electronic effects) .

Q. What strategies improve crystallographic data quality for this compound with poor diffraction?

- Methodology :

- Sample Preparation : Optimize crystal growth via vapor diffusion or slow cooling. Use cryo-cooling (100 K) to reduce thermal motion.

- Data Collection : Employ synchrotron radiation for high-resolution data.

- Refinement : Apply SHELXL with twinning analysis and disorder modeling. Validate with ORTEP-3 for graphical representation .

Q. How can researchers differentiate between ortho/para substitution effects in derivative synthesis?

- Methodology :

- Synthetic Probes : Synthesize regioselective derivatives (e.g., Suzuki coupling products) and compare reactivity trends.

- Spectroscopic Tags : Use NOESY NMR to confirm spatial proximity of substituents.

- X-ray Crystallography : Resolve bond angles/distances to identify steric/electronic preferences .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data?

- Methodology :

- Reproducibility Checks : Synthesize the compound using multiple routes (e.g., acetylation vs. transesterification) and compare physical properties.

- Multi-Technique Validation : Cross-validate using DSC (melting point), PXRD (polymorphism), and high-field NMR (≥500 MHz).

- Literature Survey : Exclude unreliable sources (e.g., non-peer-reviewed vendors) and prioritize data from crystallographic databases or journals .

Safety and Handling

Q. What safety protocols are recommended for handling brominated aromatic esters?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Waste Disposal : Quench reactive byproducts (e.g., HBr) with ice-cold sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.